Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic pyrimidine derivative with a complex polycyclic scaffold. Its structure features a fused tetrahydropyrido[2,3-d]pyrimidine core modified with an allyl ester group at position 6, a butylthio substituent at position 2, a 3-methoxyphenyl group at position 5, and a methyl group at position 5. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . However, detailed studies on its specific bioactivity remain scarce in the literature.
Properties
IUPAC Name |
prop-2-enyl 2-butylsulfanyl-5-(3-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-5-7-12-31-23-25-20-19(21(27)26-23)18(15-9-8-10-16(13-15)29-4)17(14(3)24-20)22(28)30-11-6-2/h6,8-10,13,18H,2,5,7,11-12H2,1,3-4H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOKVOVPIBGMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=CC=C3)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions It may start with the preparation of the tetrahydropyridopyrimidine core through a cyclization reaction involving suitable starting materials
Industrial Production Methods
Industrial production of this compound would likely adopt a streamlined version of the synthetic route with optimization for yield, purity, and scalability. This could involve using cost-effective reagents, minimizing reaction steps, and employing robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the carbonyl group to alcohols.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents like bromine or nitrating mixtures for aromatic substitutions.
Major Products
Depending on the reaction conditions, products such as sulfoxides, sulfones, or various substituted aromatic derivatives can be obtained.
Scientific Research Applications
Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interaction with biological macromolecules.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the development of materials with specific chemical and physical properties.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets within a given environment. This might include:
Enzymatic Inhibition/Activation: Binding to active sites of enzymes, modulating their activity.
Signal Transduction Pathways: Interfering with or promoting certain biological signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Key structural and functional differences are outlined below:
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Similarities: Both compounds share a pyrimidine core with ester groups (allyl vs. ethyl) and methyl substituents. Aromatic substituents (3-methoxyphenyl vs.
- Differences: The thiazolo[3,2-a]pyrimidine ring in the comparator introduces sulfur, altering electronic properties and hydrogen-bonding capacity.
- Bioactivity :
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
- Structural Similarities :
- Differences: The comparator’s phosphoramidite and furanose moieties suggest applications in nucleotide chemistry, unlike the target compound’s tetrahydropyrido scaffold .
- Synthetic Utility :
Pharmacological and Physicochemical Comparisons
Bioactivity Profiles
- Anticancer Potential: Pyrimidine derivatives like the comparator in show activity against oral squamous cell carcinoma (OSCC) by inducing ferroptosis . The target compound’s 3-methoxyphenyl group may modulate redox pathways, but direct evidence is absent.
- Antimicrobial Activity :
Physicochemical Properties
Biological Activity
Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C22H25N3O3S
- Molecular Weight : Approximately 425.55 g/mol
- Structural Characteristics : The compound features a pyrido[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity.
1. Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate various biochemical pathways that protect neuronal cells from damage. The presence of the butylthio group is believed to enhance its interaction with cellular targets involved in neuroprotection.
2. Antitumor Activity
Studies have evaluated the antitumor potential of pyrido[2,3-d]pyrimidines, including this compound. In vitro assays demonstrated its ability to inhibit the growth of several cancer cell lines:
| Cell Line | IC50 (µM) | Inhibition Rate (%) |
|---|---|---|
| NCI-H1975 | >50 | <36 |
| A549 | >50 | <36 |
| NCI-H460 | >50 | <36 |
The results indicate that while the compound exhibits some inhibitory effects, it may not be as potent as other derivatives within the same class .
3. Anti-inflammatory Properties
The compound has also been reported to possess anti-inflammatory activity. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Such activity suggests potential applications in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation
A recent study focused on the design and synthesis of various pyrido[2,3-d]pyrimidines, including this compound. The synthesized compounds were evaluated for their biological activities using cell viability assays and kinase inhibition tests. The findings highlighted that modifications in the side chains significantly influenced the biological efficacy of these compounds .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that certain structural modifications could enhance the antitumor activity of pyrido[2,3-d]pyrimidines. For instance, compounds with shorter side chains exhibited better interaction with target proteins involved in tumor growth inhibition compared to those with longer chains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Answer : The compound can be synthesized via multi-component reactions (MCRs) involving a thiol-alkylation step and cyclocondensation. A typical protocol involves:
- Step 1 : Condensation of 3-methoxybenzaldehyde with a thiourea derivative to form a thioether intermediate.
- Step 2 : Cyclization with allyl acetoacetate under reflux in acetic acid/acetic anhydride (1:1) at 120°C for 8–12 hours .
- Key parameters : Use of sodium acetate as a catalyst and controlled heating to avoid side reactions (e.g., over-oxidation). Purification via recrystallization from ethyl acetate/ethanol (3:2) yields a colorless solid (mp 226–227°C) .
Q. How can the molecular structure and conformation of this compound be validated experimentally?
- Answer : X-ray crystallography is the gold standard. For example:
- Crystal system : Monoclinic (common in pyrido[2,3-d]pyrimidines).
- Key metrics : Puckering amplitude (q) and phase angle (φ) of the tetrahydropyrimidine ring, analyzed using Cremer-Pople coordinates to quantify non-planarity .
- Software : SHELX suite for structure refinement (SHELXL for small-molecule refinement, SHELXS for solution) .
- Alternative methods : High-resolution NMR (¹H/¹³C) to confirm substituent positions and NOESY for stereochemical analysis .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity and binding interactions with biological targets?
- Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites (e.g., sulfur in butylthio group) .
- Molecular docking : Use AutoDock Vina with protein targets (e.g., dihydrofolate reductase) to predict binding affinities. The 3-methoxyphenyl group may engage in π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved for structurally similar analogs?
- Answer :
- Dose-response profiling : Test against diverse cell lines (e.g., NCI-60 panel) and bacterial strains (e.g., Pseudomonas aeruginosa) to establish selectivity indices .
- Mechanistic studies :
- Enzyme inhibition assays : Measure IC₅₀ against thymidylate synthase (anticancer) and β-lactamase (antimicrobial) .
- ROS detection : Use DCFH-DA probe to evaluate oxidative stress induction, a common anticancer mechanism .
- Structural tweaks : Compare activity of analogs with/without the allyl ester group to isolate pharmacophore contributions .
Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?
- Answer :
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours.
- LC-HRMS : Identify hydrolyzed products (e.g., cleavage of allyl ester to carboxylic acid) using a C18 column and ESI+ mode .
- Stability studies : Monitor via TLC (silica gel 60 F₂₅₄) with ethyl acetate/hexane (7:3) mobile phase .
Methodological Notes
- Synthetic challenges : The butylthio group may sterically hinder cyclization; microwave-assisted synthesis (100°C, 30 min) improves efficiency .
- Crystallographic pitfalls : Twinning or disorder in the allyl ester moiety requires careful refinement with SHELXL’s TWIN/BASF commands .
- Biological assay design : Include positive controls (e.g., methotrexate for anticancer assays) and validate via triplicate experiments with p < 0.05 significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
